3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet
Description
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(19-13-6-10-17-8-2-4-12-20(17)19)26-15-7-11-18-9-3-5-14-21(18)22(23,24)25/h2-6,8-10,12-14,16,26H,7,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYWMGJOMCUDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3-Trifluoromethylphenyl)propanal
An improved method involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal catalyzed by palladium acetate in the presence of tetrabutylammonium acetate as a phase transfer catalyst. The reaction is conducted at elevated temperatures (~90°C) and monitored by gas chromatography to ensure complete conversion. Subsequent hydrogenation under mild conditions converts the intermediate mixture to the aldehyde product with high efficiency. Palladium catalysts are recovered post-reaction using alumina filtration, enhancing sustainability of the process.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cross-coupling | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)2, nBu4NOAc, 90°C, 4 h | Formation of 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| Hydrogenation | H2 (0.1 MPa), Pd/C, 30°C, 20 h | Conversion to 3-(3-trifluoromethylphenyl)propanal |
Condensation and Amide Formation
The key intermediate 3-(trifluoromethylphenyl)propionic acid is reacted with ethyl chloroformate in ethyl acetate or tetrahydrofuran at low temperatures (0–5°C) to form a mixed anhydride intermediate. This intermediate is then condensed with R-(+)-1-(1-naphthyl)ethylamine to yield the corresponding amide. Bases such as triethylamine or potassium carbonate facilitate this reaction.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Mixed anhydride formation | 3-(trifluoromethylphenyl)propionic acid, ethyl chloroformate, base (triethylamine), 0–5°C, ethyl acetate | Formation of reactive mixed anhydride |
| Amide formation | R-(+)-1-(1-naphthyl)ethylamine, solvent (ethyl acetate/THF), room temperature | Formation of amide intermediate |
Reduction to Amine
The amide intermediate undergoes reduction to the corresponding amine using a combination of sodium borohydride and boron trifluoride etherate in tetrahydrofuran. The reaction is typically conducted at 25–80°C over 2 to 25 hours. After completion, the reaction mixture is quenched with aqueous hydrochloric acid and refluxed to ensure complete conversion.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride, boron trifluoride etherate, THF, 25–80°C, 2–25 h | Conversion of amide to amine (cinacalcet free base) |
Salt Formation and Purification
The free base is dissolved in diisopropyl ether and treated with 1M hydrochloric acid in diethyl ether to precipitate the hydrochloride salt of the compound. The precipitate is collected by filtration, washed with diisopropyl ether, and air-dried to yield the pure cinacalcet hydrochloride salt.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Salt formation | Cinacalcet free base, HCl in diethyl ether, diisopropyl ether | Formation of cinacalcet hydrochloride salt |
Alternative and Advanced Methods
Resolution of Chiral Amines: The use of chiral acids such as D-(-)-mandelic acid allows for the resolution of racemic 1-naphthylethylamine, improving optical purity of the final product. This method involves salt formation and subsequent reaction with ester intermediates in aqueous media, yielding cinacalcet with high HPLC purity (>99.5%) and reduced impurities.
Catalyst Recovery and Green Chemistry: The palladium catalyst recovery via alumina filtration and the use of environmentally benign solvents like ethanol and ethyl acetate contribute to greener synthesis protocols.
Summary Data Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Mizoroki–Heck Cross-Coupling | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)2, nBu4NOAc, 90°C, 4 h | 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene | Pd catalyst recovered by alumina |
| 2 | Hydrogenation | H2 (0.1 MPa), Pd/C, 30°C, 20 h | 3-(3-trifluoromethylphenyl)propanal | Mild conditions, full conversion |
| 3 | Mixed Anhydride Formation | 3-(trifluoromethylphenyl)propionic acid, ethyl chloroformate, triethylamine, 0–5°C | Mixed anhydride intermediate | Low temperature to control reactivity |
| 4 | Amide Condensation | R-(+)-1-(1-naphthyl)ethylamine, ethyl acetate/THF, RT | Amide intermediate | Base-mediated condensation |
| 5 | Amide Reduction | NaBH4, BF3·OEt2, THF, 25–80°C, 2–25 h | Cinacalcet free base | Quenching with HCl, reflux step |
| 6 | Salt Formation | HCl in diethyl ether, diisopropyl ether | Cinacalcet hydrochloride salt | Precipitation and purification |
| 7 | Chiral Resolution (Optional) | D-(-)-mandelic acid, aqueous solvent, ester intermediates | Optically pure cinacalcet | Enhances optical purity and reduces impurities |
Research Findings and Industrial Relevance
- The described methods provide high yields and purity , essential for pharmaceutical applications.
- Use of palladium-catalyzed cross-coupling and hydrogenation steps are well-established, scalable, and allow for recovery and reuse of catalysts.
- The amide reduction step using sodium borohydride and boron trifluoride etherate is effective and adaptable to industrial scale.
- The salt formation step ensures the compound's stability and suitability for formulation.
- The chiral resolution process using D-mandelic acid salts improves enantiomeric excess, which is critical for biological activity.
- Environmental considerations, such as solvent choice and catalyst recovery, align with green chemistry principles, making these processes commercially viable.
Chemical Reactions Analysis
Types of Reactions
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Mechanism
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet functions by allosterically modulating the calcium-sensing receptor (CaSR), which plays a crucial role in regulating parathyroid hormone (PTH) secretion. By enhancing the sensitivity of CaSR to extracellular calcium levels, this compound effectively reduces PTH secretion, leading to decreased serum calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) .
Clinical Applications
The primary clinical applications of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet include:
- Management of Secondary Hyperparathyroidism : This compound is particularly relevant for patients undergoing dialysis who exhibit elevated PTH levels. Clinical studies have demonstrated its effectiveness in normalizing PTH levels and managing associated symptoms .
- Treatment of Primary Hyperparathyroidism : For patients who are not candidates for parathyroidectomy, this compound can serve as an alternative therapeutic option to control hypercalcemia .
Research Applications
Research into 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet has expanded beyond its clinical use:
- Anticancer Research : Preliminary studies suggest that compounds similar to cinacalcet may exhibit antitumor activity. The National Cancer Institute has evaluated various analogs for their effects on human tumor cell lines, indicating potential applications in oncology .
- Pharmacogenetic Studies : Investigations into the pharmacogenetics of cinacalcet have revealed variations in drug response among different populations, emphasizing the importance of personalized medicine in optimizing treatment outcomes .
Case Studies and Clinical Trials
Several notable studies have highlighted the efficacy and safety profile of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet:
- Pilot Study on CKD Patients : A longitudinal observational study involving patients with SHPT demonstrated significant decreases in PTH levels following treatment with cinacalcet. The study included a diverse cohort, showcasing the drug's applicability across different demographics .
- Phase III Clinical Trials : Randomized controlled trials have consistently shown that cinacalcet effectively lowers serum calcium levels and reduces complications associated with hyperparathyroidism, reinforcing its role as a vital therapeutic agent .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The naphthalene ring may facilitate π-π interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This sets it apart from other similar compounds that may lack this functional group.
Biological Activity
3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a derivative of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma. This compound exhibits unique biological activities that warrant detailed exploration.
Calcium-Sensing Receptor Modulation
Cinacalcet and its derivatives, including 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet, act as allosteric modulators of the calcium-sensing receptor (CaSR). By enhancing the sensitivity of CaSR to extracellular calcium, these compounds lead to a decrease in parathyroid hormone (PTH) secretion. This mechanism is crucial for managing calcium homeostasis in patients with disrupted parathyroid function .
Pharmacological Profile
- Bioavailability : After oral administration, cinacalcet achieves peak plasma concentrations within 2 to 6 hours, with an absolute bioavailability of approximately 20%–25%.
- Half-life : The elimination half-life ranges from 30 to 40 hours, allowing for once-daily dosing in clinical settings .
- Dosage : The recommended starting dose is typically 30 mg, which can be increased based on patient response up to a maximum of 180 mg daily .
In Vitro Studies
Research has demonstrated that 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet influences various cellular processes:
- Protein Expression : A study using quantitative mass spectrometry indicated that prolonged treatment with cinacalcet resulted in significant changes in protein expression profiles in rat liver and brain tissues. Notably, certain proteins involved in enzymatic regulation and metabolic processes were upregulated or downregulated depending on treatment duration .
- Cellular Effects : The compound has been shown to affect cell signaling pathways that regulate metabolism and inflammatory responses.
In Vivo Studies
In animal models, the biological effects of the compound vary significantly with dosage:
- Low Doses : Beneficial effects on calcium and phosphorus levels were observed.
- High Doses : Adverse effects, including hypocalcemia and potential cognitive impairments, were noted at elevated dosages .
Case Studies
- Long-term Efficacy : A clinical study evaluated the long-term effects of cinacalcet on parathyroid gland morphology and function. Patients receiving cinacalcet exhibited significant reductions in parathyroid gland volume and serum PTH levels over a follow-up period .
- Pediatric Application : Another study highlighted the efficacy of cinacalcet in controlling severe sHPT in children under three years old, noting similar rates of hypocalcemic episodes as seen in adults .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Cinacalcet | Allosteric modulator of CaSR | Secondary hyperparathyroidism |
| Etelcalcet | Direct CaSR agonist | Osteoporosis treatment |
| Calcitriol | Active form of vitamin D | Management of hypocalcemia |
Q & A
Q. How can researchers reconcile conflicting molecular docking results for fluorinated ligands?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
